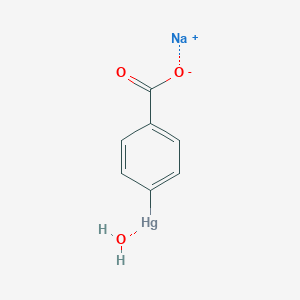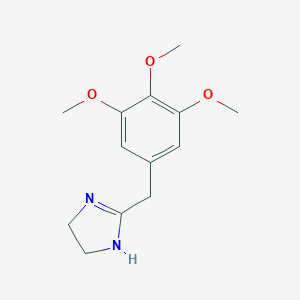
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is typically synthesized through a condensation reaction between isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde in ethanol. The reaction is carried out under reflux conditions, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction leads to changes in the compound’s electronic structure, resulting in detectable colorimetric and fluorescent signals .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinoyl hydrazones: These compounds share a similar hydrazone functional group and are used in various applications, including antimycobacterial activity.
Schiff bases derived from other aldehydes: Similar Schiff bases can be synthesized using different aldehydes, leading to compounds with varying properties and applications.
Uniqueness
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is unique due to its high selectivity and sensitivity towards specific metal ions, such as copper and aluminum. This makes it an excellent candidate for use in chemosensors and other detection methods .
Propiedades
Número CAS |
3477-69-8 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
N-[(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19) |
Clave InChI |
CKBWTRSIUARPEC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
SMILES isomérico |
C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O |
SMILES canónico |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)

![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)




